
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and a benzene ring also substituted with two methyl groups. This compound is part of the larger family of substituted cyclohexanes and benzenes, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene typically involves the alkylation of a dimethylbenzene derivative with a dimethylcyclohexyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of a precursor compound under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to achieve high yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethylcyclohexane: Similar in structure but lacks the benzene ring.
1,2-Dimethylbenzene: Similar in structure but lacks the cyclohexane ring.
4-(1-Methylcyclohexyl)-1,2-dimethylbenzene: Similar but with only one methyl group on the cyclohexane ring.
Uniqueness
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene is unique due to the presence of both a substituted cyclohexane ring and a substituted benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Propriétés
Numéro CAS |
922512-11-6 |
|---|---|
Formule moléculaire |
C16H24 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
4-(1,2-dimethylcyclohexyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C16H24/c1-12-8-9-15(11-13(12)2)16(4)10-6-5-7-14(16)3/h8-9,11,14H,5-7,10H2,1-4H3 |
Clé InChI |
WFAOIGIMFFNVDV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(C)C2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


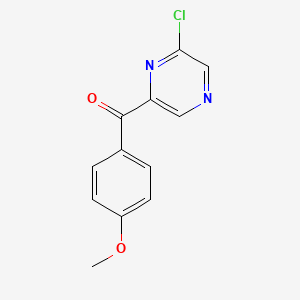
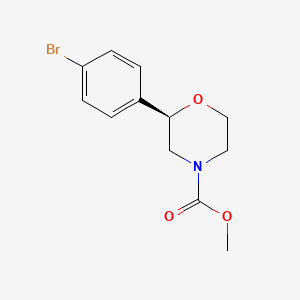

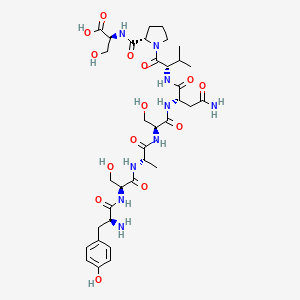
![(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one](/img/structure/B14177183.png)
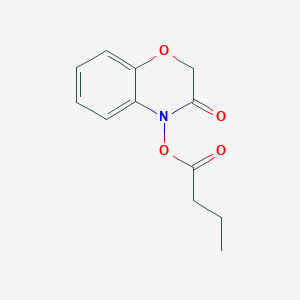
![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)
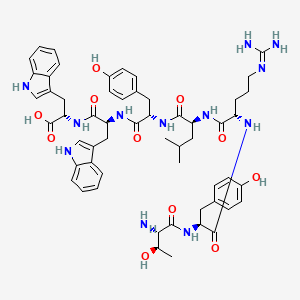
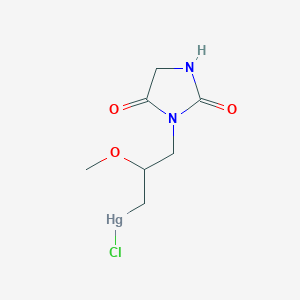
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
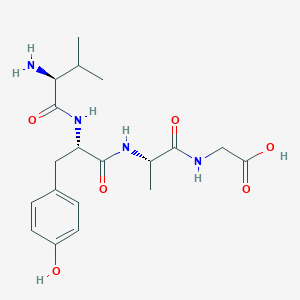
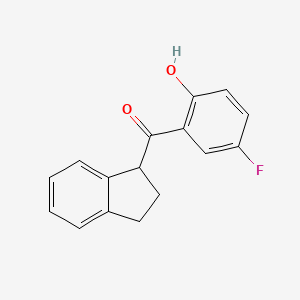
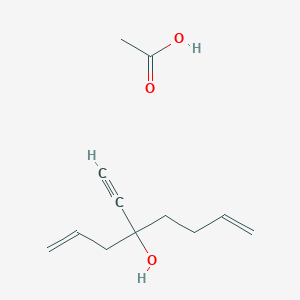
![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)
